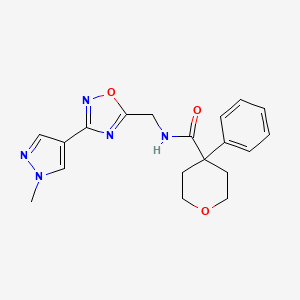
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide" is a complex organic molecule that likely exhibits biological activity due to the presence of several pharmacophoric elements such as the pyrazole ring, oxadiazole, and carboxamide functionalities. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer potential properties and activities of the compound .
Synthesis Analysis
The synthesis of related pyrazole carboxamide derivatives typically involves the formation of the pyrazole ring followed by subsequent functionalization. For instance, the synthesis of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives involves characterizing the target compounds by spectral data and elemental analysis . Similar synthetic strategies could be applied to the compound of interest, with adaptations for the specific substituents present in its structure.
Molecular Structure Analysis
The molecular structure of pyrazole carboxamide derivatives is often elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the tautomerism of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides was studied using these methods, revealing the preferred keto form in the crystalline state . The structure elucidation of a designer drug with a highly substituted pyrazole skeleton also relied on NMR and MS techniques . These methods would be essential for analyzing the molecular structure of the compound .
Chemical Reactions Analysis
Pyrazole carboxamides can undergo various chemical reactions, including electrophilic cyclization and interactions with other molecules, as seen in the synthesis of antipyrine derivatives . The specific reactions that "N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide" would undergo can be inferred from these studies, although the exact reactions would depend on the reagents and conditions used.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole carboxamide derivatives can be inferred from their structural features. For example, the presence of hydrogen bond donors and acceptors, as well as aromatic rings, suggests potential for intermolecular interactions . The antifungal and antibacterial activities of similar compounds suggest that the compound may also possess these biological properties. Additionally, the presence of a tetrahydropyran ring in the compound could influence its solubility and membrane permeability.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Compounds bearing pyrazole and oxadiazole moieties have been synthesized and tested for their antimicrobial and antifungal properties. For instance, Siddiqui et al. (2013) synthesized novel derivatives of pyrazole-3-carboxylate and 1,3,4-oxadiazoles, which exhibited antibacterial and antifungal activities against various Gram-positive, Gram-negative bacteria, and fungi (Siddiqui et al., 2013).
Cytotoxicity and Anticancer Applications
Hassan et al. (2014) reported on the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives, demonstrating in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This highlights the potential of such compounds in anticancer research (Hassan et al., 2014).
Antimycobacterial Screening
Nayak et al. (2016) explored the synthesis and in vitro antitubercular activities of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives. One compound in particular exhibited promising lead molecule characteristics with significant activity against Mycobacterium tuberculosis, indicating a potential route for the development of new antitubercular drugs (Nayak et al., 2016).
Insecticidal Activity
Qi et al. (2014) synthesized anthranilic diamides analogs containing 1,3,4-oxadiazole rings, which showed good insecticidal activities against the diamondback moth. This suggests that compounds with similar structures could be developed as novel insecticides (Qi et al., 2014).
SAR and DFT Studies
Liu et al. (2017) engaged in structure-based bioisosterism design, synthesis, and evaluation of anthranilic diamide analogues containing 1,2,4-oxadiazole rings for insecticidal activity. Their work, supported by structure-activity relationships (SAR) and comparative molecular field analysis (CoMFA) models, indicates a methodological approach to optimizing such compounds for higher efficacy (Liu et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-24-13-14(11-21-24)17-22-16(27-23-17)12-20-18(25)19(7-9-26-10-8-19)15-5-3-2-4-6-15/h2-6,11,13H,7-10,12H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLNFBYWNJTILE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2506036.png)

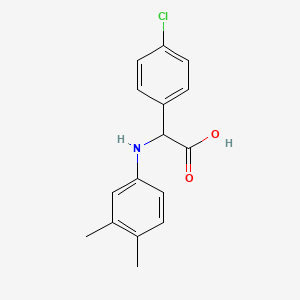
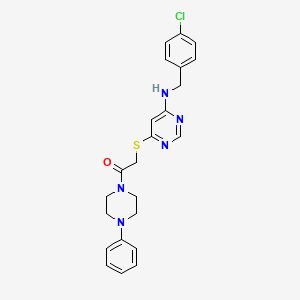
![N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/no-structure.png)
![N-(3-chloro-4-methylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2506046.png)
![2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2506047.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2506048.png)
![6-Amino-1-ethyl-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2506051.png)
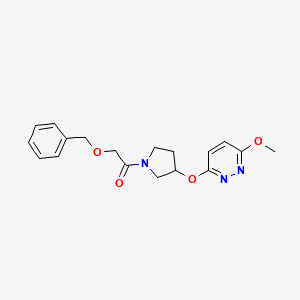
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B2506054.png)
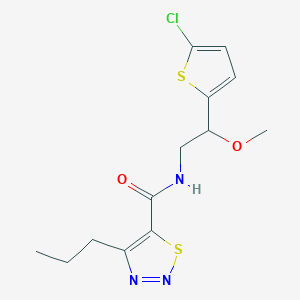
![1-(3-Methoxy-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)prop-2-en-1-one](/img/structure/B2506056.png)